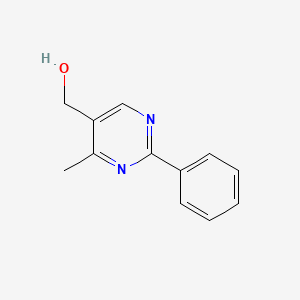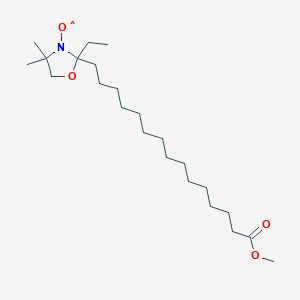
16-Doxyl-硬脂酸甲酯
描述
16-Doxyl-stearic acid methyl ester is a nitroxide spin label commonly used in electron spin resonance (ESR) studies. It is a derivative of stearic acid, where the 16th carbon is substituted with a nitroxide group. This compound is particularly useful in studying the dynamics and state of lipid bilayers, membrane fluidity, and other membrane-related phenomena .
科学研究应用
16-Doxyl-stearic acid methyl ester is widely used in scientific research, particularly in the following fields:
作用机制
Target of Action
The primary target of 16-Doxyl-stearic acid methyl ester is the lipid bilayer of cell membranes . This compound is a spin label reagent, which is used to study the fluidity of membranes by electron spin resonance spectrophotometry .
Mode of Action
16-Doxyl-stearic acid methyl ester interacts with the lipid bilayer of cell membranes. It is employed as a spin label to investigate the changes within the lipid double layer of liposomal membranes . The compound’s interaction with the lipid bilayer allows for the measurement of membrane fluidity .
Biochemical Pathways
Instead, it provides insights into the physical state of the lipid bilayer in cell membranes . By studying the fluidity of the membrane, researchers can infer the effects of various factors on membrane dynamics and function.
Result of Action
The primary result of the action of 16-Doxyl-stearic acid methyl ester is the ability to measure the fluidity of cell membranes . This information can be used to study the effects of various factors on membrane dynamics, which can have implications for understanding cell function and the action of other bioactive compounds.
Action Environment
The action of 16-Doxyl-stearic acid methyl ester can be influenced by the characteristics of the membrane it is interacting with, including the composition of the lipid bilayer and the presence of other compounds . Environmental factors such as temperature and pH may also affect the compound’s action and efficacy .
生化分析
Biochemical Properties
16-Doxyl-stearic acid methyl ester plays a significant role in biochemical reactions, particularly in the study of membrane dynamics . It is used to investigate changes within the lipid double layer of liposomal membranes . The nature of these interactions involves the distribution of fatty acids and the effects of different lipid components on detergent-resistant membranes .
Cellular Effects
The 16-Doxyl-stearic acid methyl ester has been employed to measure bacterial membrane fluidity by electron spin resonance . It influences cell function by affecting the state of the lipid bilayer, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 16-Doxyl-stearic acid methyl ester involves its interaction with the lipid bilayer of cell membranes . It exerts its effects at the molecular level by causing changes within the lipid double layer of liposomal membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16-Doxyl-stearic acid methyl ester can change over time. It is used to study the dynamics of the lipid bilayer and the state of lipid bilayer-internal water using 1H dynamic nuclear polarization .
Metabolic Pathways
16-Doxyl-stearic acid methyl ester is involved in the metabolic pathways related to lipid metabolism, particularly in the distribution of fatty acids .
Transport and Distribution
The transport and distribution of 16-Doxyl-stearic acid methyl ester within cells and tissues are closely related to its role in studying membrane fluidity . It interacts with the lipid bilayer of cell membranes, affecting its localization or accumulation .
Subcellular Localization
16-Doxyl-stearic acid methyl ester is localized within the lipid bilayer of cell membranes . Its activity or function can be affected by its location within this specific cellular compartment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Doxyl-stearic acid methyl ester typically involves the esterification of 16-Doxyl-stearic acid. The process begins with the preparation of 16-Doxyl-stearic acid, which is synthesized by introducing a nitroxide group at the 16th carbon of stearic acid. This is followed by esterification using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for 16-Doxyl-stearic acid methyl ester are similar to laboratory synthesis but are scaled up. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
16-Doxyl-stearic acid methyl ester primarily undergoes oxidation and reduction reactions due to the presence of the nitroxide group. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are frequently used.
Substitution: Substitution reactions often require specific catalysts and conditions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
- 5-Doxyl-stearic acid methyl ester
- 12-Doxyl-stearic acid methyl ester
- 16-Doxyl-stearic acid
Uniqueness
16-Doxyl-stearic acid methyl ester is unique due to its specific position of the nitroxide group, which makes it particularly useful for studying the dynamics and state of lipid bilayers at a specific depth within the membrane.
属性
InChI |
InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIOHOXFFTSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369127 | |
| Record name | 16-Doxyl-stearic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59719-53-8 | |
| Record name | 16-Doxyl-stearic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)
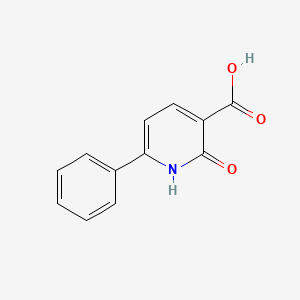

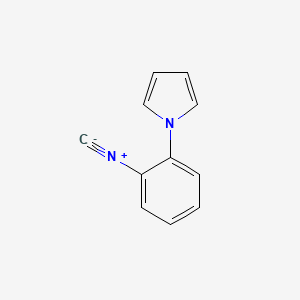
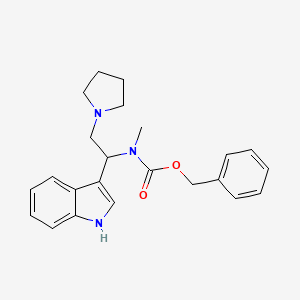
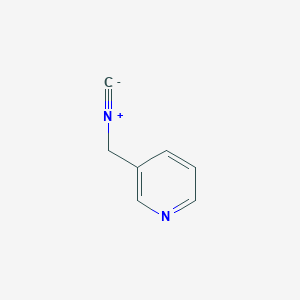


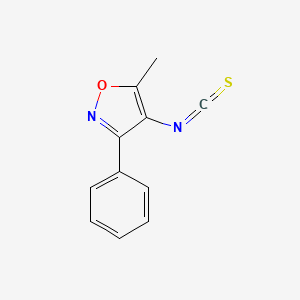
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)


